molecular formula C25H35N3O4 B11042302 N-({9-[(1-Acetyl-4-piperidyl)carbonyl]-1-oxa-9-azaspiro[5.5]undec-4-YL}methyl)benzamide

N-({9-[(1-Acetyl-4-piperidyl)carbonyl]-1-oxa-9-azaspiro[5.5]undec-4-YL}methyl)benzamide

Cat. No.: B11042302
M. Wt: 441.6 g/mol
InChI Key: XHKLZIYOTWTHLN-UHFFFAOYSA-N
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Description

N-({9-[(1-Acetyl-4-piperidyl)carbonyl]-1-oxa-9-azaspiro[55]undec-4-YL}methyl)benzamide is a complex organic compound that features a piperidine moiety, a benzamide group, and a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({9-[(1-Acetyl-4-piperidyl)carbonyl]-1-oxa-9-azaspiro[5.5]undec-4-YL}methyl)benzamide typically involves multi-step organic reactions. One common approach is the condensation of a piperidine derivative with a benzamide precursor, followed by cyclization to form the spirocyclic structure. The reaction conditions often require the use of strong bases or acids, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for the addition of reagents and the removal of by-products would be essential to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-({9-[(1-Acetyl-4-piperidyl)carbonyl]-1-oxa-9-azaspiro[5.5]undec-4-YL}methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or alkane.

Scientific Research Applications

N-({9-[(1-Acetyl-4-piperidyl)carbonyl]-1-oxa-9-azaspiro[5.5]undec-4-YL}methyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-({9-[(1-Acetyl-4-piperidyl)carbonyl]-1-oxa-9-azaspiro[5.5]undec-4-YL}methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to a physiological response. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-({9-[2-(1-Ethyl-4-piperidyl)acetyl]-1-oxa-9-azaspiro[5.5]undec-4-YL}methyl)isonicotinamide
  • N-{1-[(4-Acetyl-1-piperazinyl)carbonyl]-3-piperidinyl}-3,4,5-triethoxybenzamide

Uniqueness

N-({9-[(1-Acetyl-4-piperidyl)carbonyl]-1-oxa-9-azaspiro[5.5]undec-4-YL}methyl)benzamide is unique due to its specific spirocyclic structure and the presence of both piperidine and benzamide moieties. This combination of features may confer unique biological activity and chemical reactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H35N3O4

Molecular Weight

441.6 g/mol

IUPAC Name

N-[[9-(1-acetylpiperidine-4-carbonyl)-1-oxa-9-azaspiro[5.5]undecan-4-yl]methyl]benzamide

InChI

InChI=1S/C25H35N3O4/c1-19(29)27-12-7-22(8-13-27)24(31)28-14-10-25(11-15-28)17-20(9-16-32-25)18-26-23(30)21-5-3-2-4-6-21/h2-6,20,22H,7-18H2,1H3,(H,26,30)

InChI Key

XHKLZIYOTWTHLN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)N2CCC3(CC2)CC(CCO3)CNC(=O)C4=CC=CC=C4

Origin of Product

United States

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